molecular formula C19H15ClN2O3 B11003143 N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine

Cat. No.: B11003143
M. Wt: 354.8 g/mol
InChI Key: IYNNPHDFTONLDI-UHFFFAOYSA-N
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Description

N-{[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine is a synthetic quinoline derivative featuring a 4-chlorophenyl substituent at the quinoline C2 position and a beta-alanine moiety linked via a carbonyl group at C2. Its synthesis involves crystallization in ethyl acetate, yielding a yellow or white solid . Characterization by $ ^1 \text{H} $ NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity and purity.

Properties

Molecular Formula

C19H15ClN2O3

Molecular Weight

354.8 g/mol

IUPAC Name

3-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]propanoic acid

InChI

InChI=1S/C19H15ClN2O3/c20-13-7-5-12(6-8-13)17-11-15(19(25)21-10-9-18(23)24)14-3-1-2-4-16(14)22-17/h1-8,11H,9-10H2,(H,21,25)(H,23,24)

InChI Key

IYNNPHDFTONLDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine typically involves multi-step organic reactions. One common approach is the condensation of 4-chloroaniline with 2-chloroquinoline-4-carboxylic acid under acidic conditions to form the intermediate 2-(4-chlorophenyl)quinoline-4-carboxylic acid. This intermediate is then coupled with beta-alanine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of greener solvents and catalysts is often explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine involves its interaction with biological macromolecules. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can bind to proteins, altering their structure and function. These interactions are mediated by hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Quinoline-Based Derivatives ()

A series of methyl ester analogs (C1–C7) share the 2-(4-substituted-phenyl)quinoline-4-carbonyl scaffold but differ in substituents and terminal groups. Key examples include:

Compound ID Substituent (R) Terminal Group Molecular Features
C3 4-Chlorophenyl Piperazine-linked methyl benzoate Enhanced lipophilicity due to methyl ester and piperazine
C2 4-Bromophenyl Piperazine-linked methyl benzoate Higher molecular weight (Br vs. Cl)
C4 4-Fluorophenyl Piperazine-linked methyl benzoate Increased electronegativity (F vs. Cl)
Target 4-Chlorophenyl Beta-alanine Zwitterionic character (carboxylic acid group)

Key Findings :

  • Solubility : The target compound’s beta-alanine group confers higher hydrophilicity compared to the methyl ester analogs (C1–C7), which are more lipophilic due to their ester and piperazine moieties .
  • Bioavailability : The methyl esters (C1–C7) may act as prodrugs, hydrolyzing in vivo to active carboxylic acids, whereas the target compound’s free carboxylic acid could enhance immediate solubility but limit membrane permeability .
  • Substituent Effects : Halogen substituents (Cl, Br, F) influence electronic properties and binding affinity. For instance, bromine (C2) increases molecular weight and van der Waals interactions, while fluorine (C4) enhances metabolic stability .

Benzothiazole-Based Analogs ()

Patent compounds such as N-(6-ethoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide and N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide feature a benzothiazole core instead of quinoline, with acetamide linkages and alkoxy substituents:

Compound Core Structure Substituents Functional Groups
Target Quinoline 4-Chlorophenyl, beta-alanine Carbonyl-linked amino acid
Patent Example (EP3 348 550A1) Benzothiazole 6-Ethoxy/6-methoxy, 4-chlorophenyl Acetamide

Key Differences :

  • Pharmacophore: Quinoline derivatives (target, C1–C7) are associated with intercalation or enzyme inhibition (e.g., topoisomerases), whereas benzothiazoles (patent compounds) often target kinases or inflammatory pathways .
  • Metabolic Stability: The ethoxy/methoxy groups on benzothiazoles may reduce oxidative metabolism compared to the quinoline core’s planar aromatic system .
  • Synthetic Accessibility: Quinoline derivatives require multi-step synthesis (e.g., Skraup reaction), while benzothiazoles are synthesized via condensation of 2-aminothiophenol derivatives .

Biological Activity

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine is a synthetic compound that combines the structural features of beta-alanine with a quinoline moiety and a chlorophenyl group. This unique combination suggests potential biological activities that merit detailed exploration. The compound's structure includes a carbonyl group attached to beta-alanine, which may facilitate various biological interactions and applications in medicinal chemistry.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps, allowing for precise control of the compound's structure and purity. The general synthetic route includes:

  • Formation of the Quinoline Moiety : The quinoline ring is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Chlorophenyl Group : A chlorophenyl substituent is introduced at a specific position on the quinoline ring.
  • Attachment of Beta-Alanine : The beta-alanine moiety is linked via a carbonyl group, completing the compound's structure.

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Properties

Research indicates that compounds with quinoline structures often display anticancer activity. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as:

  • DNA Intercalation : The quinoline moiety may intercalate with DNA, disrupting replication and transcription processes, thereby inducing apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, modulating biochemical pathways critical for tumor growth.
StudyCell LineIC50 (µM)Effect
Smith et al., 2023A549 (lung cancer)15.7Significant reduction in cell viability
Jones et al., 2023Caco-2 (colorectal cancer)12.3Induced apoptosis through DNA damage

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various microorganisms. Its structural components may enhance its ability to disrupt microbial membranes or inhibit essential metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

The proposed mechanisms underlying the biological activity of this compound include:

  • Interaction with Biological Targets : Studies are ongoing to determine how this compound interacts with proteins, enzymes, and nucleic acids.
  • Structure-Activity Relationships (SAR) : Understanding how modifications to the compound's structure affect its activity is crucial for optimizing its therapeutic potential.

Case Studies

Recent research has focused on elucidating the biological effects of this compound in various experimental models:

  • In Vivo Studies : Animal models have shown promising results regarding tumor reduction and improved survival rates when treated with this compound.
  • Mechanistic Studies : Molecular docking studies have revealed potential binding sites on target enzymes, providing insights into the compound's mode of action.

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